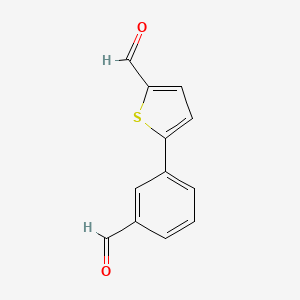![molecular formula C18H17N3O4S B14105462 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14105462.png)
4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that features a quinazoline core structure with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the benzodioxolyl and dimethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its quinazoline core and benzodioxolyl group provide a distinct structure that can interact with various biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H17N3O4S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H17N3O4S/c1-22-14-6-11-12(7-15(14)23-2)20-18(26)21-17(11)19-8-10-3-4-13-16(5-10)25-9-24-13/h3-7H,8-9H2,1-2H3,(H2,19,20,21,26) |
Clave InChI |
QGDVLSIGIJEXMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC4=C(C=C3)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105388.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105393.png)
![N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14105394.png)
![N-[(E)-2-thienylmethyleneamino]pyrazine-2-carboxamide](/img/structure/B14105396.png)
![7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14105401.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105407.png)
![6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14105416.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14105424.png)
![7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B14105427.png)
![(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B14105433.png)

![1-(3-Butoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105436.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14105456.png)
